molecular formula C14H15F5N2O2 B3035971 2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone CAS No. 338792-15-7

2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone

Cat. No.: B3035971
CAS No.: 338792-15-7
M. Wt: 338.27 g/mol
InChI Key: AFXBGRWLMPAXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone is a synthetic organic compound It is characterized by the presence of fluorine atoms, a piperazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone typically involves multiple steps:

    Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a series of reactions starting from simpler organic molecules.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the ethanone backbone.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the fluorine atoms or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the development of pharmaceuticals due to its unique structural features.

    Medicine: Exploration as a drug candidate for various therapeutic areas.

    Industry: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]propanone
  • 2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]butanone

Uniqueness

The unique combination of the piperazine ring, trifluoromethyl group, and multiple fluorine atoms in 2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone distinguishes it from other similar compounds. This structural uniqueness can result in distinct chemical properties and biological activities.

Properties

IUPAC Name

2,2-difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F5N2O2/c1-20-5-7-21(8-6-20)12(22)14(18,19)23-11-4-2-3-10(9-11)13(15,16)17/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXBGRWLMPAXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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